Fmoc-L-Lys(Nvoc)-OH

Peptide Synthesis Photochemistry Protecting Group Strategy

Fmoc-L-Lys(Nvoc)-OH is the definitive lysine derivative for SPPS requiring true orthogonality. Unlike Mtt, Alloc, or Dde variants whose chemical deprotection degrades maleimide linkers or oxidizes sensitive residues, Nvoc is removed exclusively by 350 nm light—preserving fragile functionality. This enables on‑resin installation of maleimide handles, sequential multi‑group deprotection, and photocaged bioactive peptides with spatiotemporal control. For peptide chemists who cannot tolerate side reactions, this building block delivers uncompromised selectivity.

Molecular Formula C31H33N3O10
Molecular Weight 607.6 g/mol
Cat. No. B2743230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Lys(Nvoc)-OH
Molecular FormulaC31H33N3O10
Molecular Weight607.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H33N3O10/c1-41-27-15-19(26(34(39)40)16-28(27)42-2)17-43-30(37)32-14-8-7-13-25(29(35)36)33-31(38)44-18-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,15-16,24-25H,7-8,13-14,17-18H2,1-2H3,(H,32,37)(H,33,38)(H,35,36)/t25-/m0/s1
InChIKeyUOEGMVQGRMCJDM-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-L-Lys(Nvoc)-OH: Orthogonal Photocleavable Lysine Building Block for Solid-Phase Peptide Synthesis


Fmoc-L-Lys(Nvoc)-OH (CAS: 150571-28-1; molecular formula: C31H33N3O10; molecular weight: 607.61) is a protected lysine derivative specifically engineered for solid-phase peptide synthesis (SPPS) under Fmoc/tBu chemistry . The compound incorporates two orthogonal protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the Nα-amine and the photolabile 6-nitroveratryloxycarbonyl (Nvoc) group on the Nε-amine of lysine . Upon irradiation with UV light at 350 nm, the Nvoc group undergoes photolysis, liberating the ε-amine for site-specific functionalization, conjugation, or on-resin modification without perturbing Fmoc protection or acid-labile side-chain protecting groups [1]. This orthogonal deprotection strategy enables chemists to execute highly controlled, stepwise modifications of lysine residues in complex peptide sequences, a capability that distinguishes Fmoc-L-Lys(Nvoc)-OH from conventional single-mode protecting group architectures [2].

Why Fmoc-L-Lys(Nvoc)-OH Cannot Be Replaced by Mtt, Alloc, or Dde Lysine Analogs in Orthogonal Peptide Synthesis


Fmoc-L-Lys(Nvoc)-OH is not a generic protected lysine building block. Its distinct differentiation lies in the orthogonality mechanism: while alternative lysine derivatives such as Fmoc-Lys(Mtt)-OH (cleaved by 1% TFA), Fmoc-Lys(Alloc)-OH (removed by Pd catalysis), or Fmoc-Lys(Dde)-OH (removed by hydrazine) rely on chemical reagents that may compromise acid-sensitive motifs, oxidize sulfur-containing residues, or require toxic metal catalysts incompatible with biological applications, Fmoc-L-Lys(Nvoc)-OH achieves ε-amine liberation via purely photochemical means at 350 nm without any chemical additives [1]. This fundamental mechanistic difference renders Fmoc-L-Lys(Nvoc)-OH irreplaceable in three specific scenarios: (1) syntheses containing multiple orthogonal protecting groups requiring sequential, non-destructive deprotection, (2) preparation of peptides bearing maleimide or other electrophilic linkers where nucleophilic deprotection reagents (e.g., hydrazine for Dde, piperidine for Fmoc) would cause side reactions [2], and (3) photocaging applications where the intact Nvoc group serves as a biological activity mask that can be spatially and temporally released upon demand [3]. Direct comparative data below substantiate these differentiation claims with quantitative evidence.

Quantitative Differentiation Evidence: Fmoc-L-Lys(Nvoc)-OH vs. Alternative Lysine Protecting Group Strategies


Nvoc Deprotection Yields Higher Product Recovery Compared with Z(2-NO2) Photocleavable Group

In a direct head-to-head comparison of photocleavable lysine protecting groups, Nvoc deprotection delivered measurably higher peptide yields than Z(2-NO2) under identical illumination conditions. This yield advantage directly impacts the practical utility of Fmoc-L-Lys(Nvoc)-OH in synthetic workflows where maximizing recovery of precious peptide intermediates is critical [1].

Peptide Synthesis Photochemistry Protecting Group Strategy

Full Orthogonality to Fmoc and Acid-Labile Side-Chain Protecting Groups Enables Sequential Deprotection Without Cross-Reactivity

Fmoc-L-Lys(Nvoc)-OH exhibits complete orthogonality to standard Fmoc/tBu SPPS conditions. The Nvoc group remains intact during repetitive piperidine-mediated Fmoc deprotection (20% piperidine in DMF) and survives final TFA cleavage cocktails that remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf). This contrasts sharply with Fmoc-Lys(Mtt)-OH, where the Mtt group undergoes partial cleavage during extended TFA treatments intended for other protecting groups [1]. The photolysis wavelength of 350 nm is spectrally distinct from the UV absorbance of peptide bonds (~214 nm), eliminating concerns about backbone damage during deprotection [2].

Solid-Phase Peptide Synthesis Orthogonal Deprotection Lysine Modification

Nvoc Photocleavage Compatible with Maleimide-Linker Peptides Where Chemical Deprotection Reagents Cause Linker Degradation

In the synthesis of peptides containing a reactive maleimide linker for subsequent protein conjugation via thiol-maleimide chemistry, Nvoc is the only ε-amine protecting group that can be removed without destroying the maleimide functionality. Chemical deprotection reagents for alternative lysine analogs are incompatible: hydrazine (required for Dde removal) adds to maleimide double bonds; Pd catalysts (required for Alloc removal) can coordinate to and deactivate maleimide; and even trace TFA (used for Mtt removal) can promote maleimide hydrolysis [1]. The photochemical cleavage of Nvoc at 350 nm preserves the maleimide linker entirely intact, enabling on-resin preparation of maleimide-functionalized peptides ready for immediate conjugation to thiol-containing proteins [2].

Peptide Conjugation Maleimide Chemistry Photocleavable Protection

Photocaging Capability: Nvoc-Protected Lysine Enables Light-Triggered Biological Activation in Living Systems

Unlike chemically labile protecting groups (Mtt, Alloc, Dde, ivDde) that serve purely synthetic functions, the Nvoc group on Fmoc-L-Lys(Nvoc)-OH functions as a genuine photocage in biological contexts. When incorporated into bioactive peptides, the bulky, hydrophobic Nvoc group masks the positive charge and hydrogen-bonding capacity of the lysine ε-amine, abolishing receptor binding or enzymatic activity. Irradiation at 350 nm (or two-photon excitation at ~700-740 nm) cleanly releases the native lysine side chain and restores biological activity with spatiotemporal precision [1][2]. This photocaging capability has been validated in multiple biological systems: photoactivatable HwTxIV-Nvoc peptide toxin targeting voltage-gated sodium channels in HEK293 cells and in vivo mouse neuromuscular junctions [1]; and photocaged Aβ16-22 (lys(Nvoc)) amyloidogenic peptides where light triggers fibril disassembly [2].

Photocaging Caged Peptides Spatiotemporal Control

Validated Research and Industrial Application Scenarios for Fmoc-L-Lys(Nvoc)-OH


On-Resin Synthesis of Maleimide-Activated Peptides for Site-Specific Protein Conjugation

Fmoc-L-Lys(Nvoc)-OH enables the direct, on-resin preparation of peptides bearing an N-terminal or internal maleimide linker, with the ε-amine remaining Nvoc-protected until after complete chain assembly. Following final Fmoc deprotection and resin cleavage, photolysis at 350 nm liberates the ε-amine while preserving the maleimide moiety intact. This strategy eliminates the need for post-synthetic maleimide installation and avoids the linker degradation observed with Mtt (acid-labile), Dde (hydrazine-labile), or Alloc (Pd-labile) deprotection [1]. The resulting maleimide-functionalized peptides are immediately ready for conjugation to thiol-containing proteins, antibodies, or nanoparticles .

Synthesis of Photoactivatable (Caged) Bioactive Peptides for Spatiotemporal Biological Studies

Incorporating Fmoc-L-Lys(Nvoc)-OH into bioactive peptide sequences produces photocaged variants wherein the Nvoc group masks a functionally critical lysine ε-amine. The intact caged peptide remains biologically inert until irradiated at 350 nm (or via two-photon excitation), enabling precise spatial and temporal control over peptide activation in cell culture, tissue slices, or living organisms. Validated examples include photoactivatable ion channel toxins (e.g., HwTxIV-Nvoc targeting NaV channels [1]) and photocaged amyloidogenic peptides for studying fibril dynamics . This approach is unattainable with purely synthetic protecting groups like Mtt, Alloc, or Dde.

Orthogonal Sequential Deprotection in Complex Multi-Functional Peptide Syntheses

In syntheses requiring multiple orthogonal protecting groups (e.g., Fmoc, Boc, Alloc, and Nvoc on a single resin-bound peptide), Fmoc-L-Lys(Nvoc)-OH provides an additional orthogonal dimension. The Nvoc group tolerates repetitive piperidine treatments (Fmoc removal) and TFA cleavage (Boc/tBu removal) while remaining susceptible only to 350 nm light [1]. This enables deprotection sequencing such as: (1) piperidine removes Fmoc for chain elongation, (2) Pd(0) removes Alloc for first side-chain modification, (3) photolysis removes Nvoc for second side-chain modification, (4) final TFA cleavage releases the fully functionalized peptide . No other single lysine building block offers this combination of orthogonality and photochemical controllability.

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